![molecular formula C20H12ClN3O3S B2926272 3-(4-chlorophenyl)-5,6-di(2-furyl)-4-imino-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione CAS No. 685106-51-8](/img/structure/B2926272.png)
3-(4-chlorophenyl)-5,6-di(2-furyl)-4-imino-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5,6-di(2-furyl)-4-imino-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione is a useful research compound. Its molecular formula is C20H12ClN3O3S and its molecular weight is 409.84. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-5,6-di(2-furyl)-4-imino-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-5,6-di(2-furyl)-4-imino-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
The pyrido[2,3-d]pyrimidine scaffold is recognized for its broad spectrum of biological activities, including antitumor properties . This compound can be explored for its potential to inhibit various cancer targets such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), which are crucial in cancer cell proliferation and survival. Its ability to interact with these targets could lead to the development of new selective and effective anticancer agents.
Antibacterial Applications
Pyrido[2,3-d]pyrimidines have shown antibacterial activity, which suggests that derivatives like our compound of interest could be synthesized and tested against a range of bacterial infections . The structural uniqueness of this compound may offer a new mechanism of action against bacterial resistance.
CNS Depressive Effects
Compounds with the pyrido[2,3-d]pyrimidine structure have been associated with central nervous system (CNS) depressive effects . This implies potential applications in the treatment of disorders characterized by excessive neuronal activity, such as epilepsy or anxiety.
Anticonvulsant Properties
The anticonvulsant activity of pyrido[2,3-d]pyrimidine derivatives positions them as candidates for the development of new treatments for seizure disorders . Research into the specific interactions and efficacy of our compound in this context could yield significant therapeutic benefits.
Antipyretic Uses
Pyrido[2,3-d]pyrimidines also exhibit antipyretic (fever-reducing) activities . This compound could be investigated for its effectiveness in managing fever, potentially offering an alternative to traditional antipyretic medications.
Inhibition of Kinases
The compound’s structure suggests it may act as an inhibitor for various kinases involved in cell signaling pathways . This could have implications for the treatment of diseases where kinase activity is dysregulated, such as certain autoimmune disorders.
Pharmacological Profile Development
Given the diverse biological activities associated with pyrido[2,3-d]pyrimidines, there is an opportunity to develop a comprehensive pharmacological profile for our compound . This would involve detailed studies to understand its pharmacodynamics and pharmacokinetics, which could inform its therapeutic potential and safety profile.
Drug Design and Synthesis
The compound’s unique structure makes it a valuable scaffold for drug design and synthesis . It could serve as a starting point for the creation of novel drugs with improved efficacy and selectivity for various therapeutic targets.
Mécanisme D'action
Target of Action
The compound, also known as 4-amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione, is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines are known to inhibit their targets by binding to the active sites of these proteins, thereby disrupting their normal function . This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell proliferation and survival .
Biochemical Pathways
The affected pathways depend on the specific targets of the compound. For instance, inhibition of tyrosine kinase can disrupt the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . Similarly, inhibition of cyclin-dependent kinases can affect the cell cycle, potentially leading to cell cycle arrest .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. Generally, inhibition of the aforementioned targets can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells . .
Propriétés
IUPAC Name |
4-amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3S/c21-11-5-7-12(8-6-11)24-18(22)16-15(13-3-1-9-25-13)17(14-4-2-10-26-14)27-19(16)23-20(24)28/h1-10H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHGXWFPNANSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(OC3=NC(=S)N(C(=C23)N)C4=CC=C(C=C4)Cl)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

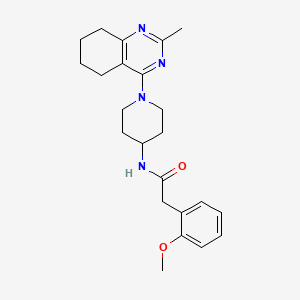
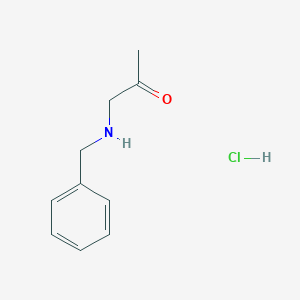
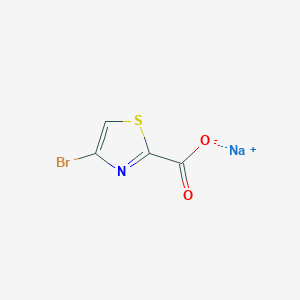
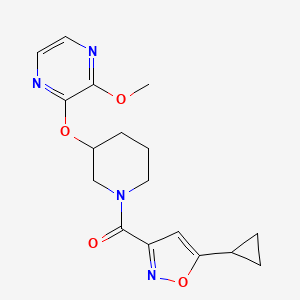
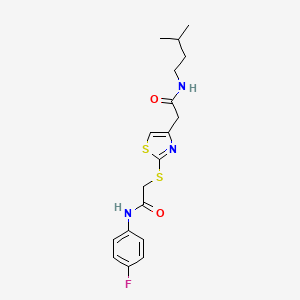

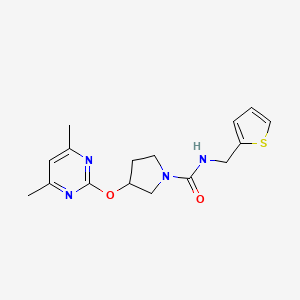
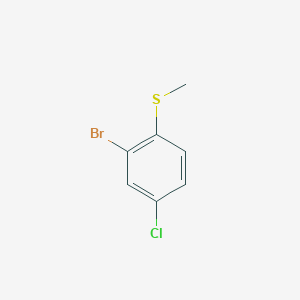
![N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2926205.png)
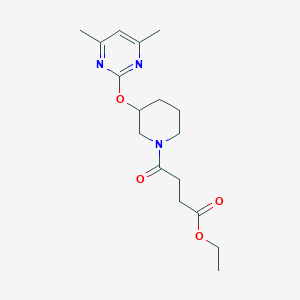
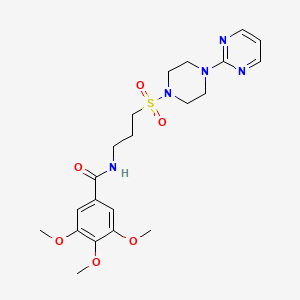
![Ethyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2926210.png)
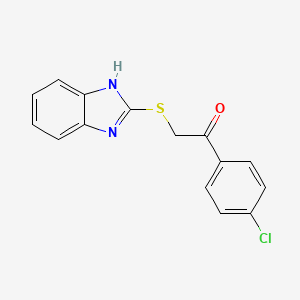
![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)